molecular formula C21H26N4O5 B4618046 4-(2-ethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

4-(2-ethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide

Cat. No. B4618046
M. Wt: 414.5 g/mol
InChI Key: YDZQLHPOUSXVIN-UHFFFAOYSA-N
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Description

4-(2-ethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as EBNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBNP is a piperazine derivative that has shown promising results in various studies due to its unique chemical properties. In

Scientific Research Applications

PET Tracers for Serotonin Receptors

Compounds related to "4-(2-ethoxybenzyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide" have been studied for their potential as PET (Positron Emission Tomography) tracers. For instance, derivatives have shown high affinity and selectivity for 5-HT1A receptors, making them promising candidates for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Anti-Inflammatory and Analgesic Agents

Research has been conducted on derivatives derived from visnaginone and khellinone, exploring their use as anti-inflammatory and analgesic agents. These studies have shown that certain derivatives exhibit significant COX-2 inhibitory activity, alongside analgesic and anti-inflammatory effects, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Cardiotropic Activity

A group of new compounds including 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines have been synthesized, with some showing significant antiarrhythmic activity in various arrhythmia models. This suggests potential applications in developing treatments for cardiovascular disorders (Mokrov et al., 2019).

Antimicrobial Activity

Several studies have focused on the antimicrobial evaluation of related compounds, demonstrating their effectiveness against a range of bacterial and fungal strains. This includes work on novel benzodifuranyl derivatives and substituted piperazines, highlighting their role in addressing antimicrobial resistance (Kumar et al., 2011).

Anticestodal Drug Modification

Research into modifying the structure of certain drugs, such as Niclosamide, with the aim of improving their biological effect against parasitic worms, has also been conducted. These modifications aim to retain pharmacophoric groups essential for antihelminthic activity while enhancing solubility and efficacy (Galkina et al., 2014).

Antiviral and Anticholinesterase Activities

Hydrazone derivatives have been synthesized and evaluated for their potential anticholinesterase activities, indicating their usefulness in treating diseases like Alzheimer's. Additionally, some derivatives have been tested for antiviral activity against Tobacco mosaic virus (TMV), showing promising results (Kaya et al., 2016).

properties

IUPAC Name

4-[(2-ethoxyphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-3-30-19-7-5-4-6-16(19)15-23-10-12-24(13-11-23)21(26)22-18-9-8-17(25(27)28)14-20(18)29-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZQLHPOUSXVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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